molecular formula C21H20O4 B11646795 8-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

8-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B11646795
M. Wt: 336.4 g/mol
InChI Key: JGLPCKRDWKIKQK-MDZDMXLPSA-N
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Description

8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is a complex organic compound with a unique structure that includes a furan ring fused to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a cyclization reaction to form the fused ring system, followed by functional group modifications to introduce the methoxy and ethenyl groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific catalysts to facilitate the cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons .

Scientific Research Applications

8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is unique due to its fused ring system and specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

4-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethylcyclohepta[c]furan-8-one

InChI

InChI=1S/C21H20O4/c1-13-20-17(22)11-15(12-19(24-4)21(20)14(2)25-13)9-10-16-7-5-6-8-18(16)23-3/h5-12H,1-4H3/b10-9+

InChI Key

JGLPCKRDWKIKQK-MDZDMXLPSA-N

Isomeric SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)/C=C/C3=CC=CC=C3OC)OC

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C=CC3=CC=CC=C3OC)OC

Origin of Product

United States

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